molecular formula C23H25N3O3 B2708524 N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide CAS No. 2034235-45-3

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide

Cat. No.: B2708524
CAS No.: 2034235-45-3
M. Wt: 391.471
InChI Key: IGDMNYLGWCJGCO-UHFFFAOYSA-N
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Description

N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide is a synthetically derived small molecule characterized by a complex structure integrating multiple heterocyclic systems. The compound features a benzamide core substituted at the 4-position with a 4-methoxypiperidine group, a moiety often associated with modulating physicochemical properties and target binding . This amide is further functionalized with a (5-(furan-3-yl)pyridin-3-yl)methyl group, creating a biheteroaromatic system. The presence of both pyridine and furan rings, the latter of which is a common motif in medicinal chemistry , suggests potential for diverse intermolecular interactions. The specific biological activity, molecular targets, and mechanism of action for this precise compound have not been elucidated in the current scientific literature and remain an area for empirical investigation. Potential research applications, based on its structural features, could include serving as a key intermediate in the synthesis of more complex molecules or as a candidate for high-throughput screening campaigns against novel biological targets. Researchers are advised to consult the product's Certificate of Analysis for detailed information on purity, solubility, and storage conditions. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-(4-methoxypiperidin-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O3/c1-28-22-6-9-26(10-7-22)21-4-2-18(3-5-21)23(27)25-14-17-12-20(15-24-13-17)19-8-11-29-16-19/h2-5,8,11-13,15-16,22H,6-7,9-10,14H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGDMNYLGWCJGCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCN(CC1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-4-(4-methoxypiperidin-1-yl)benzamide is a complex organic compound that incorporates furan, pyridine, and piperidine moieties. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be described as follows:

ComponentStructure
Furan RingFuran
Pyridine RingPyridine
Piperidine RingPiperidine

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of compounds similar to this compound. For instance, derivatives containing furan and pyridine have shown significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.125 to 0.5 µg/mL, indicating potent antibacterial effects .

Antifungal Activity

In addition to antibacterial properties, related compounds have demonstrated antifungal activity. For example, certain pyrazole derivatives exhibited EC50 values against Sclerotinia sclerotiorum comparable to established fungicides like Fluxapyroxad . This suggests that this compound may also possess antifungal potential worth exploring.

Anticancer Activity

The compound's structural features suggest possible interactions with biological targets involved in cancer progression. Research indicates that similar benzamide derivatives can inhibit key enzymes associated with tumor growth and metastasis. For instance, studies on related compounds have shown inhibition of succinate dehydrogenase (SDH), which is crucial in cancer metabolism . This inhibition could lead to reduced tumor viability and proliferation.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit enzymes critical for microbial survival and cancer cell metabolism.
  • Cell Membrane Disruption : The amphiphilic nature of the compound may allow it to disrupt microbial cell membranes, leading to cell death.
  • Receptor Modulation : The ability to interact with various receptors could modulate signaling pathways involved in inflammation and cancer progression.

Case Studies

Several case studies have reported on the synthesis and biological evaluation of related compounds:

  • Study on Antimicrobial Activity : A series of pyrrole-containing benzamides were synthesized and evaluated for their antibacterial properties against MRSA and E. coli. The most potent derivative showed an MIC of 0.125 µg/mL against MRSA .
  • Antifungal Evaluation : Another study focused on pyrazole derivatives that demonstrated significant antifungal activity against Sclerotinia sclerotiorum, with EC50 values comparable to commercial fungicides .

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